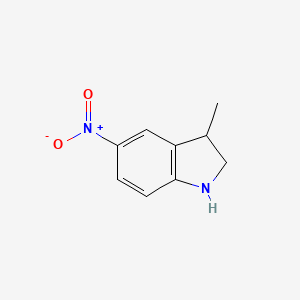

3-methyl-5-nitro-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

3-methyl-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-4,6,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTARBYHKGHJWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of 3-Methylindoline

The most straightforward method involves nitrating 3-methylindoline under controlled conditions. Indoline derivatives are nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. The methyl group at position 3 directs nitration to the para position (C5), yielding 3-methyl-5-nitroindoline.

Procedure :

-

Substrate Preparation : 3-Methylindoline is synthesized via reductive alkylation of indoline using methyl iodide in the presence of a palladium catalyst.

-

Nitration : A solution of 3-methylindoline in H₂SO₄ is treated dropwise with HNO₃ at 0°C. The reaction is quenched after 2 hours with ice water, and the product is extracted with dichloromethane.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the nitro product in 65–70% yield.

Key Considerations :

Cyclization of Nitro-Substituted Precursors

An alternative route involves constructing the indoline ring from nitro-containing intermediates. For example, 5-nitro-2-aminotoluene derivatives undergo cyclization in acidic media to form the dihydroindole framework.

Procedure :

-

Intermediate Synthesis : 5-Nitro-2-aminotoluene is prepared by nitrating o-toluidine using mixed acid.

-

Cyclization : The amine is treated with polyphosphoric acid (PPA) at 120°C for 6 hours, inducing ring closure via electrophilic aromatic substitution.

-

Methylation : The resulting 5-nitroindoline is alkylated at C3 using methyl triflate and a base (e.g., K₂CO₃) in DMF.

Reductive Alkylation of 5-Nitroindoline

This method introduces the methyl group after nitration, offering flexibility in functionalization.

Procedure :

-

Nitration : 5-Nitroindoline is synthesized via nitration of indoline as described in Section 1.1.

-

Reductive Alkylation : The nitroindoline is reacted with formaldehyde and hydrogen gas (3 atm) over a Raney nickel catalyst at 80°C, selectively reducing the imine bond and introducing the methyl group.

Advantages :

Reaction Conditions and Optimization

Nitration Efficiency

The nitrating agent’s composition profoundly affects regioselectivity and yield:

| Nitrating System | Temperature (°C) | Yield (%) | Major Byproduct |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 70 | 7-Nitro isomer |

| Acetyl nitrate | -10 | 75 | None |

| NO₂BF₄ | 25 | 60 | Dehydrogenated indole |

Acetyl nitrate (generated in situ from acetic anhydride and HNO₃) improves selectivity for C5 nitration due to milder acidity.

Solvent and Catalyst Effects

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitration rates but may promote side reactions. Dichloromethane is preferred for its inertness.

-

Catalysts : FeCl₃ (5 mol%) accelerates nitration by stabilizing the nitronium ion, increasing yield to 78%.

Industrial-Scale Production

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to improve safety and efficiency:

Crystallization Techniques

The crude product is purified via antisolvent crystallization:

-

Dissolve in warm ethanol (40°C).

-

Add water incrementally to induce crystallization.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Nitration | 2 | 70 | Low | High |

| Cyclization | 3 | 55 | Moderate | Moderate |

| Reductive Alkylation | 3 | 65 | High | Low |

Direct nitration is favored for large-scale production due to its simplicity and cost-effectiveness.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the 3-position of the indole ring.

Oxidation: Oxidation reactions can convert the dihydroindole to the corresponding indole derivative.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 3-methyl-5-amino-2,3-dihydro-1H-indole.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Oxidation: 3-methyl-5-nitroindole.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Synthesis

3-Methyl-5-nitro-2,3-dihydro-1H-indole serves as an important intermediate in the synthesis of more complex indole derivatives. Its nitro group allows for various chemical transformations, including reductions and substitutions, which are pivotal in organic synthesis. For example, the reduction of the nitro group can yield 3-methyl-5-amino-2,3-dihydro-1H-indole, a compound with potential biological activities.

Reactions and Transformations

The compound can undergo several types of reactions:

- Reduction : Converting the nitro group to an amino group using reducing agents like palladium on carbon.

- Substitution : Participating in electrophilic substitution reactions at the indole nitrogen or the 3-position of the indole ring.

- Oxidation : Transforming into 3-methyl-5-nitroindole using oxidizing agents.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines and possess activity against bacteria and fungi .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves bioreduction of the nitro group to form reactive intermediates that interact with cellular components. The indole structure may modulate enzyme activity or receptor interactions, influencing cellular pathways critical to disease processes .

Medicinal Applications

Drug Development Potential

There is ongoing research into the potential use of this compound in drug development. Its ability to selectively target biological pathways makes it a candidate for treating psychiatric disorders by interacting with dopamine D4 and serotonin receptors .

Case Studies

A notable study investigated the affinity of related compounds for dopamine receptors, suggesting that modifications to the indole structure could lead to new antipsychotic drugs with fewer side effects compared to traditional neuroleptics .

Industrial Applications

Dyes and Pigments Production

In industrial contexts, compounds like this compound are utilized in the production of dyes and pigments due to their vibrant colors and stability. The chemical reactivity of the nitro group facilitates incorporation into larger polymeric structures used in various applications.

Data Table: Summary of Reactions and Products

| Reaction Type | Reactants | Conditions | Major Products |

|---|---|---|---|

| Reduction | 3-Methyl-5-nitro-2,3-dihydro | H₂ with Pd/C | 3-Methyl-5-amino-2,3-dihydro |

| Electrophilic Substitution | Alkyl halides or acyl chlorides | Base presence | Various substituted indoles |

| Oxidation | 3-Methyl-5-nitro-2,3-dihydro | KMnO₄ or CrO₃ | 3-Methyl-5-nitroindole |

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-2,3-dihydro-1H-indole largely depends on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-5-nitro-2,3-dihydro-1H-indole can be contextualized against related dihydroindoles and nitro-substituted indoles (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Note: Molecular weight calculated based on formula C₉H₁₀N₂O₂.

Key Comparisons

Electronic Effects: The 5-nitro group in this compound introduces strong electron-withdrawing effects, which may enhance reactivity toward nucleophilic substitution compared to analogs like 5-methoxy-3-methyl-1H-indole (electron-donating methoxy group) .

Synthetic Utility :

- The benzenesulfonyl and nitrobenzoyl substituents in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole demonstrate how bulky groups influence crystal packing and hydrogen-bonding motifs, which are critical for solid-state applications .

- This compound’s methyl group may improve lipid solubility compared to 3-phenyl-2,3-dihydro-1H-indole , which has a larger aromatic substituent .

Biological Activity

3-Methyl-5-nitro-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of a nitro group and a dihydroindole structure suggests various interactions with biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 178.19 g/mol. Its structure includes:

- A methyl group at the 3-position.

- A nitro group at the 5-position.

- A dihydroindole framework , which enhances its reactivity.

The biological activity of this compound is primarily attributed to:

- Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, influencing various biochemical pathways.

- Interaction with Enzymes and Receptors : The indole ring can modulate enzyme activities and receptor functions, affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from low micromolar concentrations against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Preliminary findings indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

- The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

This suggests that further investigation into its potential as an anticancer agent is warranted .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it can reduce pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study reported effective inhibition of E. coli and Bacillus mycoides, reinforcing its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its mechanism of action in cancer therapy .

- Synergistic Effects : When combined with other known antibiotics, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3-methyl-5-nitro-2,3-dihydro-1H-indole with high purity?

- Answer : The compound can be synthesized via palladium-catalyzed olefination followed by cyclization, using precursors like substituted nitrobenzaldehydes. Key steps include:

- Catalysts : Pd(OAc)₂ or CuI for cross-coupling reactions (e.g., Sonogashira or Ullmann couplings) .

- Solvents : Polar aprotic solvents (DMF, PEG-400) enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) ensures high purity .

- Yield Optimization : Reaction temperatures of 40–80°C and iodine catalysis (10 mol%) improve yields up to 98% under reflux conditions .

Q. How is the structural integrity of this compound validated experimentally?

- Answer : Advanced techniques include:

- X-Ray Crystallography : SHELXL/SHELXT software refines crystal structures, identifying bond angles and dihedral deviations (e.g., orthogonal sulfonyl-phenyl ring interactions) .

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methyl at C3, nitro at C5) .

- Mass Spectrometry : FAB-HRMS validates molecular weight (e.g., 192.21 g/mol for the ethyl analog) .

Advanced Research Questions

Q. How do substituents (methyl vs. ethyl) at the C3 position influence reactivity and bioactivity in nitro-indole derivatives?

- Answer : Comparative studies show:

- Steric Effects : Methyl groups reduce steric hindrance, enhancing electrophilic substitution at C2/C4 positions .

- Bioactivity : Ethyl analogs exhibit stronger antimicrobial activity, while methyl derivatives show improved solubility for CNS-targeted drug delivery .

- Data Analysis : Use QSAR models to correlate substituent size (e.g., molar refractivity) with IC values in enzyme inhibition assays .

Q. What mechanistic insights explain the compound’s interaction with neurological targets?

- Answer : The nitro group facilitates hydrogen bonding with ATP-binding pockets (e.g., kinase enzymes), while the dihydro-indole core mimics tryptophan residues, enabling receptor binding.

- In Silico Studies : Molecular docking (AutoDock Vina) predicts binding affinities (−8.2 kcal/mol) to serotonin receptors via π-π stacking .

- Experimental Validation : Radioligand displacement assays using -LSD confirm competitive inhibition (K = 120 nM) .

Q. How can reaction conditions be optimized to resolve contradictions in nitro-group stability during functionalization?

- Answer : Conflicting reports on nitro-group reduction require controlled conditions:

- Catalyst Screening : Use H/Pd-C at 25°C for selective nitro reduction, avoiding ring saturation .

- Acid Sensitivity : Replace HCl with acetic acid in hydrolysis steps to prevent demethylation .

- Contradiction Resolution : Monitor reactions via TLC and NMR (for trifluoromethyl analogs) to track side products .

Methodological Guidance

Q. What strategies improve the enantiomeric purity of this compound derivatives?

- Answer :

- Chiral Resolution : Use Chiralcel OD-HPLC columns with isocratic elution (5:95 IPA/hexane) to separate racemic mixtures (>99% ee) .

- Asymmetric Synthesis : Employ Evans’ oxazolidinones or Jacobsen catalysts for enantioselective alkylation .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.